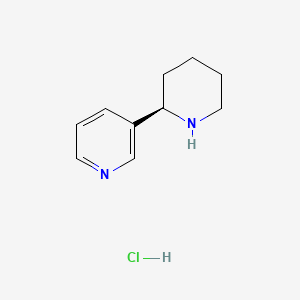

(R)-3-(Piperidin-2-yl)pyridine hydrochloride

Description

BenchChem offers high-quality (R)-3-(Piperidin-2-yl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Piperidin-2-yl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

3-[(2R)-piperidin-2-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1 |

InChI Key |

VTMZQNZVYCJLGG-HNCPQSOCSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=CC=C2.Cl |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (R)-3-(Piperidin-2-yl)pyridine hydrochloride

Technical Monograph: (R)-3-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary (R)-3-(Piperidin-2-yl)pyridine hydrochloride (also known as (+)-Anabasine hydrochloride) is the dextrorotatory enantiomer of the alkaloid anabasine. Unlike its naturally occurring levorotatory (S)-isomer—a major alkaloid in Nicotiana glauca (Tree Tobacco)—the (R)-enantiomer is typically produced synthetically or via chiral resolution. It serves as a critical probe in nicotinic acetylcholine receptor (nAChR) research, exhibiting distinct pharmacological profiles and toxicity compared to the (S)-form. This guide details its chemical structure, synthesis, physicochemical properties, and pharmacological interactions.

Chemical Identity & Structure

The compound consists of a pyridine ring substituted at the 3-position by a piperidine ring attached at its 2-position.[1] The chiral center is located at the C2 position of the piperidine ring.

| Attribute | Details |

| IUPAC Name | (R)-3-(Piperidin-2-yl)pyridine hydrochloride |

| Common Name | (+)-Anabasine hydrochloride; (R)-Anabasine HCl |

| CAS Number | 1055196-29-6 (Specific to (R)-HCl salt) |

| Molecular Formula | C₁₀H₁₄N₂[2][3][4] · HCl |

| Molecular Weight | 198.69 g/mol |

| Salt Stoichiometry | Typically Monohydrochloride (1:1) |

| Chirality | (R)-enantiomer; Dextrorotatory (+) |

| SMILES | Cl.C1CCNc2cccnc2 |

Structural Insight:

The molecule features two nitrogen atoms: a pyridine nitrogen (

Synthesis & Production Methodologies

Production of high-purity (R)-3-(Piperidin-2-yl)pyridine hydrochloride requires stereoselective control, as the natural source yields primarily the (S)-enantiomer.

Method A: Asymmetric Catalytic Synthesis (Modern)

This method utilizes Rhodium-catalyzed asymmetric hydrogenation or coupling, offering high enantiomeric excess (ee).

-

Precursors: 3-Bromopyridine, 2-Methoxypyridine (or similar activated pyridine), and Piperidine derivatives.

-

Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., Segphos or Binap).

-

Key Step: Asymmetric hydrogenation of a tetrahydropyridine intermediate or direct asymmetric coupling of pyridyl boronic acids.

Method B: Classical Chiral Resolution

This method separates the racemic mixture ((RS)-Anabasine) obtained from non-selective synthesis.

-

Racemate Formation: Condensation of 3-lithiopyridine with a cyclic imine or reduction of 3-(2-pyridyl)pyridinium salts.

-

Resolution: Treatment of the racemate with a chiral acid (e.g., (L)-Tartaric acid or Binaphthyl phosphoric acid ).

-

Crystallization: The diastereomeric salt of the (R)-amine crystallizes selectively (solvent dependent).

-

Salt Exchange: The resolved (R)-anabasine base is treated with ethanolic HCl to precipitate the (R)-hydrochloride salt.

DOT Diagram: Synthesis Workflow

Caption: Workflow comparing asymmetric synthesis (primary path) and chiral resolution (secondary path) for (R)-Anabasine HCl production.

Physicochemical Properties

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 205–210 °C (Decomposes) |

| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

| Hygroscopicity | Hygroscopic; requires storage under desiccant |

| Optical Rotation | Dextrorotatory (+); Specific rotation |

| pKa | pKa₁ ≈ 3.0 (Pyridine N), pKa₂ ≈ 11.0 (Piperidine N) |

| Stability | Stable under standard conditions; sensitive to oxidation (N-oxide formation) if stored improperly |

Pharmacology & Toxicology

(R)-Anabasine is a potent nicotinic acetylcholine receptor (nAChR) agonist.[4] Its pharmacological profile differs subtly but significantly from the natural (S)-isomer.

Mechanism of Action

-

Target: Agonist at neuronal nAChRs, particularly the α7 and α4β2 subtypes.[5]

-

Binding: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the cation-π site (Trp residues) in the receptor binding pocket.

-

Efficacy: Acts as a full agonist at α7 receptors and a partial agonist at α4β2 receptors.[5]

Stereoselective Toxicity (Expert Insight)

Contrary to the general assumption that "natural is more potent," the (R)-enantiomer of anabasine has demonstrated higher lethality in certain mammalian models compared to the (S)-enantiomer.

-

LD50 (Mouse, i.v.): ~11 mg/kg for (R)-rich fraction vs. ~16 mg/kg for (S)-rich fraction.

-

Teratogenicity: Both enantiomers are teratogenic (causing cleft palate and skeletal defects), mediated by fetal muscle-type nAChR desensitization, leading to fetal akinesia (lack of movement).[6]

DOT Diagram: Pharmacological Pathway

Caption: Signal transduction pathway initiated by (R)-Anabasine binding to nicotinic acetylcholine receptors.[2][4][7]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Toxic (Oral, Dermal, Inhalation).

-

Signal Word: DANGER .

-

Precautionary Measures:

-

Wear nitrile gloves and N95/P100 respirator.

-

Handle in a fume hood to avoid dust inhalation.

-

Antidote: No specific antidote; treatment is symptomatic (similar to nicotine poisoning: atropine for muscarinic effects, though anabasine is primarily nicotinic).

-

-

Storage: Store at -20°C, under inert atmosphere (Argon/Nitrogen), protected from light and moisture.

References

-

ChemScene. (2024). (R)-3-(Piperidin-2-yl)pyridine hydrochloride Product Data. Retrieved from

- Kem, W. R., et al. (2004). "The diverse biological activities of the anabasine alkaloids." Journal of Pharmacology and Experimental Therapeutics. (Discussion of stereoselective toxicity).

-

Lee, S. T., et al. (2010). "Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors." Neurotoxicology and Teratology. Link

-

Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link

-

Tocris Bioscience. (2024). Anabasine hydrochloride Technical Data. Retrieved from

Sources

- 1. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1 [matrix-fine-chemicals.com]

- 2. 2-(3-PYRIDINYL)PIPERIDINE HYDROCHLORIDE CAS#: 15251-47-5 [amp.chemicalbook.com]

- 3. 3-Piperidin-1-ium-2-ylpyridine | C10H15N2+ | CID 4988232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Pharmacological Mechanism of (R)-3-(Piperidin-2-yl)pyridine HCl at Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini AI

Abstract

(R)-3-(Piperidin-2-yl)pyridine HCl, also known as RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for the α4β2 subtype. This guide provides a comprehensive technical overview of its pharmacological mechanism. We will delve into its binding characteristics, functional activity, subtype selectivity, and downstream signaling effects. Furthermore, this document will detail established experimental protocols for characterizing the interaction of ligands like RJR-2403 with nAChRs, offering insights into the causality behind these methodological choices. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nicotinic cholinergic systems and the development of novel therapeutics targeting these receptors.

Introduction: The Significance of Nicotinic Acetylcholine Receptors and the Emergence of Subtype-Selective Agonists

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various α and β subunits, and the specific combination of these subunits dictates the pharmacological and physiological properties of the receptor subtype.[2][3][4] The α4β2 and α7 subtypes are among the most abundantly expressed in the brain and have been implicated in a wide range of physiological processes, including cognitive function, attention, and reward.[1][5] Consequently, nAChRs have emerged as promising therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]

The development of subtype-selective nAChR ligands is a key strategy in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. (R)-3-(Piperidin-2-yl)pyridine HCl, hereafter referred to as RJR-2403, represents a significant advancement in this area. Its high affinity and selectivity for the α4β2 nAChR subtype make it a valuable pharmacological tool for elucidating the role of this specific receptor in normal brain function and disease states.[2][6] This guide will provide a detailed examination of the pharmacological mechanisms underpinning the activity of RJR-2403 at nAChRs.

Pharmacological Profile of (R)-3-(Piperidin-2-yl)pyridine HCl (RJR-2403)

Binding Affinity and Subtype Selectivity

The initial characterization of any novel ligand involves determining its binding affinity for its intended target. For nAChRs, this is typically achieved through competitive radioligand binding assays. These assays utilize a radiolabeled ligand with known high affinity for the receptor, such as [³H]-epibatidine or [³H]-cytisine, to quantify the displacement by the test compound.[7]

RJR-2403 exhibits a high affinity for nAChRs in the rat brain cortex, with a reported Ki value of 26 nM.[8] Crucially, further studies have revealed its remarkable selectivity for the α4β2 subtype over other nAChR subtypes. For instance, RJR-2403 is a potent and relatively selective activator of human α4β2 receptors expressed in Xenopus oocytes.[2] In contrast, it demonstrates very low potency and efficacy for α7 receptors.[2] This selectivity is a key attribute, as it allows for the targeted modulation of α4β2-mediated signaling pathways.

The selectivity of a compound is often expressed as a ratio of its binding affinity for different receptor subtypes. A high selectivity ratio indicates a greater preference for one subtype over another, which is a desirable characteristic for a therapeutic agent.

Table 1: Comparative Binding Affinities (Ki) of RJR-2403 and Nicotine at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Source |

| RJR-2403 | Rat Brain Cortex (predominantly α4β2) | 26 | [8] |

| Nicotine | α4β2 | 1-10 | [9] |

| RJR-2403 | α7 | Low Potency | [2] |

| Nicotine | α7 | High Potency | [2] |

Functional Activity: A Potent Agonist at α4β2 nAChRs

Beyond binding, the functional activity of a ligand—whether it acts as an agonist, antagonist, or allosteric modulator—is of paramount importance. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing specific nAChR subtypes, are the gold standard for this characterization. These methods allow for the direct measurement of ion channel activation in response to ligand application.

Studies utilizing TEVC have demonstrated that RJR-2403 is a potent agonist at human α4β2 nAChRs, with an efficacy equivalent to that of the endogenous neurotransmitter acetylcholine (ACh).[2] Notably, it is more potent than ACh at this subtype.[2] For other human nAChR subtypes, RJR-2403 acts as a partial agonist, meaning it produces a submaximal response compared to a full agonist like ACh.[2] This functional selectivity further underscores its preference for the α4β2 receptor.

A significant advantage of RJR-2403 over nicotine is its lack of residual inhibition. At concentrations below 1 mM, RJR-2403 does not produce a lasting inhibition of subsequent ACh responses for any receptor subtype.[2] In contrast, nicotine is known to cause profound residual inhibition of human α4β2, α3β2, and α7 receptors, which can complicate the interpretation of its effects.[2]

Table 2: Functional Activity (EC50/IC50) of RJR-2403 and Nicotine

| Compound | nAChR Subtype | Functional Effect | EC50/IC50 (µM) | Source |

| RJR-2403 | α4β2 | Full Agonist | 0.732 | [8] |

| Nicotine | α4β2 | Agonist | 150 (IC50 for residual inhibition) | [2] |

| RJR-2403 | Other subtypes | Partial Agonist | - | [2] |

| Nicotine | α3β2 | Agonist | 200 (IC50 for residual inhibition) | [2] |

| Nicotine | α7 | Agonist | 150 (IC50 for residual inhibition) | [2] |

Downstream Signaling and In Vivo Effects

The activation of nAChRs by an agonist like RJR-2403 initiates a cascade of downstream signaling events, primarily driven by the influx of cations (Na⁺ and Ca²⁺) through the opened ion channel.[10] This depolarization leads to the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[10][11]

In vivo microdialysis studies in rats have shown that systemic administration of RJR-2403 significantly increases the extracellular levels of these neurotransmitters in the cortex.[11] Specifically, it produced a 90% increase in acetylcholine, a 124% increase in norepinephrine, and a 131% increase in dopamine levels.[11] These neurochemical effects are comparable to those observed with nicotine, highlighting the potent central nervous system (CNS) activity of RJR-2403.[11]

The CNS-selective nature of RJR-2403 is further supported by its behavioral and physiological effects. In animal models, RJR-2403 has demonstrated efficacy in enhancing cognitive function, comparable to or even better than nicotine.[6] It has been shown to improve passive avoidance retention after scopolamine-induced amnesia and enhance memory in rats with brain lesions.[6] Importantly, RJR-2403 exhibits significantly reduced peripheral side effects compared to nicotine. It is 10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure.[6] This favorable side-effect profile is consistent with its higher selectivity for CNS nAChR subtypes over those found in peripheral ganglia and neuromuscular junctions.[6]

Experimental Protocols for Characterizing nAChR Ligands

The following section provides detailed methodologies for key experiments used to elucidate the pharmacological mechanism of compounds like RJR-2403.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortical tissue or membranes from cell lines stably expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-epibatidine).[7]

-

Add increasing concentrations of the unlabeled test compound (e.g., RJR-2403).

-

To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to a separate set of wells.

-

Add the membrane preparation to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional activity (agonist, antagonist, partial agonist) and potency (EC50) of a test compound at specific nAChR subtypes.

Principle: This technique allows for the measurement of ionic currents flowing through the nAChR channel in response to ligand application in a heterologous expression system like Xenopus oocytes.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).[2]

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application and Data Acquisition:

-

Apply the test compound at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward current, which reflects the influx of cations through the activated nAChR channels.

-

To determine agonist activity, apply increasing concentrations of the test compound and measure the peak current response.

-

To determine antagonist activity, co-apply the test compound with a known agonist (e.g., ACh) and measure the inhibition of the agonist-induced current.

-

-

Data Analysis:

-

For agonists, plot the normalized peak current response against the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy.

-

For antagonists, calculate the percentage of inhibition of the agonist response at different concentrations of the antagonist to determine the IC50.

-

Visualization of Key Mechanisms

Simplified Signaling Pathway of RJR-2403 at an α4β2 nAChR

Caption: Binding of RJR-2403 to the α4β2 nAChR initiates a signaling cascade leading to neurotransmitter release and cognitive enhancement.

Experimental Workflow for Characterizing an nAChR Ligand

Caption: A logical workflow for the comprehensive pharmacological characterization of a novel nAChR ligand, from in vitro binding to in vivo effects.

Conclusion

(R)-3-(Piperidin-2-yl)pyridine HCl (RJR-2403) is a highly valuable pharmacological tool for the study of the nicotinic cholinergic system. Its potent and selective agonism at the α4β2 nAChR subtype, coupled with a favorable in vivo profile of cognitive enhancement and reduced peripheral side effects, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of RJR-2403 and the discovery of new nAChR ligands with improved pharmacological properties. A thorough understanding of the pharmacological mechanisms of such compounds is essential for advancing our knowledge of nAChR function in health and disease and for the rational design of next-generation therapies.

References

-

Papke, R. L., et al. (2000). The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype. Journal of Neurochemistry, 75(2), 204-213. [Link]

-

Shao, X. M., et al. (2003). Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern. Journal of Neurophysiology, 90(2), 935-946. [Link]

-

Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413-1421. [Link]

-

Miller, C. H., et al. (1997). A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Neuropharmacology, 36(11-12), 1587-1593. [Link]

-

D'cruz, L. G., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 4, 23–32. [Link]

-

Wikipedia contributors. (2024, February 27). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

-

Patel, R. J., et al. (2010). Characterization and pharmacological evaluation of new pyridine analogs. European Journal of Medicinal Chemistry, 45(10), 4573-4578. [Link]

-

Patel, N. B. (2019). Synthesis and pharmacological evaluation of new pyridine analogues as biologically active scaffolds. Archives of Chemistry and Chemical Engineering, 1(1), 1-2. [Link]

-

Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins, 8(7), 204. [Link]

-

Kuntal, U. S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules (Basel, Switzerland), 28(4), 1716. [Link]

-

Festa, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6393. [Link]

-

Grupe, M., et al. (2013). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Journal of medicinal chemistry, 56(15), 6035–6040. [Link]

-

Al-Muqarrab, A. M., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of medicinal chemistry, 55(17), 7547–7557. [Link]

-

Tietze, L. F., et al. (2016). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 24(8), 1735–1746. [Link]

-

Iding, H., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2327–2330. [Link]

-

Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Acta naturae, 8(2), 22–33. [Link]

-

Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules (Basel, Switzerland), 26(12), 3568. [Link]

-

Green, B. T., et al. (2009). A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). The FASEB Journal, 23(S1), 931-5. [Link]

-

Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical pharmacology, 214, 115654. [Link]

-

Jin, Z., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in pharmacology, 11, 580222. [Link]

-

Srinivasan, R., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. PloS one, 11(9), e0162594. [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of medicinal chemistry, 28(9), 1245–1251. [Link]

-

Ohta, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of medicinal chemistry, 65(5), 4148–4165. [Link]

-

Roy, A., & Karton, A. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

-

Dickinson, J. A., et al. (2016). Activation of nicotinic acetylcholine receptors induces potentiation and synchronization within in vitro hippocampal networks. Journal of neurophysiology, 116(2), 675–686. [Link]

-

González-Gómez, J. C., et al. (2019). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Medicinal Chemistry Research, 28(1), 107-118. [Link]

Sources

- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 2. The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 4. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 5. Activation of nicotinic acetylcholine receptors induces potentiation and synchronization within in vitro hippocampal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The twin drug approach for novel nicotinic acetylcholine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Pharmacology and Stereochemical Resolution of Anabasine Enantiomers

Executive Summary

3-(Piperidin-2-yl)pyridine , commonly known as Anabasine, is a structural homolog of nicotine found in Nicotiana species (e.g., N. glauca). While it shares the core pharmacophore of nicotine—a pyridine ring linked to a saturated nitrogen heterocycle—the substitution of nicotine's pyrrolidine ring with a piperidine ring introduces significant conformational flexibility.

This guide addresses a critical and often counter-intuitive distinction in nicotinic pharmacology: unlike nicotine, where the natural (S)-enantiomer is significantly more potent than the (R)-form across most metrics, (R)-anabasine exhibits equal or superior potency to (S)-anabasine at specific neuromuscular and fetal receptor subtypes. This stereochemical inversion drives the compound's notorious teratogenic profile ("Crooked Calf Disease") and necessitates rigorous enantioseparation during toxicological profiling.

Molecular Architecture & Stereochemistry

The chiral center of anabasine is located at the C2' position of the piperidine ring.

-

Natural Isomer: (S)-(-)-Anabasine. This is the major alkaloid produced by Nicotiana glauca (Tree Tobacco).

-

Synthetic/Minor Isomer: (R)-(+)-Anabasine.

Structural Divergence from Nicotine

The critical difference lies in the ring size. The six-membered piperidine ring in anabasine adopts a chair conformation, whereas the five-membered pyrrolidine ring in nicotine is more rigid. This steric bulk affects how the cationic nitrogen interacts with the Trp-Tyr aromatic cage within the nicotinic acetylcholine receptor (nAChR) binding site.

| Feature | (S)-Nicotine | (S)-Anabasine |

| Heterocycle | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Conformation | Rigid Envelope | Flexible Chair |

| Major Natural Source | N. tabacum | N. glauca |

| Primary Stereoisomer | (S)-(-) | (S)-(-) |

Pharmacodynamics: The "Potency Inversion" Phenomenon

While (S)-nicotine is universally accepted as the bioactive enantiomer (often 10-100x more potent than (R)-nicotine), anabasine presents a distinct pharmacological profile.

Receptor Selectivity and Binding Affinity ( )

Both enantiomers act as agonists at nAChRs, but their efficacy varies by subtype.[1]

- (CNS): Anabasine is a partial agonist.[1] The larger piperidine ring is less favorable for the high-affinity binding pocket compared to nicotine.

- (CNS/Immune): Anabasine acts as a full agonist.[1][2]

-

Fetal Muscle Type (

): This is the critical target for teratogenicity.

Comparative Data Table: Enantiomeric Potency Data synthesized from Lee et al. (2006) and Kem et al. (2004).

| Metric | (S)-(-)-Anabasine | (R)-(+)-Anabasine | Comparative Insight |

| Rat Brain | ~1100 nM | ~910 nM | (R) binds with slightly higher affinity.[3] |

| Fetal Muscle nAChR ( | Lower Potency | Higher Potency | (R) is the more potent agonist at the fetal neuromuscular junction. |

| Mouse IV Toxicity ( | 16 ± 1.0 mg/kg | 11 ± 1.0 mg/kg | (R) is more toxic than (S).[4][5] |

| Teratogenic Potential | High | Very High | Both cause defects, but (R) is more active in movement inhibition. |

Mechanism of Teratogenicity (Fetal Akinesia)

The teratogenicity of anabasine (arthrogryposis, cleft palate) is not caused by direct tissue toxicity, but by pharmacological desensitization .

-

The alkaloid crosses the placenta.

-

Prolonged activation leads to receptor desensitization.

-

Desensitization prevents acetylcholine-mediated fetal movement.

-

Lack of movement during critical developmental windows results in joint fusion and skeletal deformation.

Diagram: The Teratogenic Signaling Pathway

The following diagram illustrates the cascade where (R)-anabasine exerts superior potency.

Figure 1: Mechanism of Anabasine-induced Fetal Akinesia Deformation Sequence (FADS).

Experimental Protocol: Resolution of Racemic Anabasine

Since commercial anabasine is often supplied as a racemate or a crude extract, separating enantiomers is essential for accurate pharmacological profiling. The following protocol utilizes (L)-Tartaric acid for diastereomeric salt formation, a robust method for piperidine alkaloids.

Reagents Required[5][8]

-

Racemic Anabasine (Technical Grade)

-

(L)-(+)-Tartaric Acid (Resolving Agent)

-

Ethanol (Absolute)

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 10.0g of racemic anabasine in 50 mL of absolute ethanol.

-

Separately, dissolve 1 equivalent of (L)-(+)-Tartaric acid in 100 mL of absolute ethanol at 60°C.

-

Mix the solutions while hot.

-

-

Crystallization (The Critical Step):

-

Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

-

The (R)-Anabasine-(L)-Tartrate salt is typically less soluble and will crystallize first.

-

Note: If (S)-anabasine is the target, the mother liquor (supernatant) will be enriched with the (S)-isomer.

-

-

Filtration and Recrystallization:

-

Filter the crystals.

-

Recrystallize the solid from boiling ethanol/acetone (9:1) to improve enantiomeric excess (ee). Repeat until constant melting point is achieved.

-

-

Basification (Free Base Recovery):

-

Dissolve the purified tartrate salt in minimal water.

-

Basify with 5M NaOH to pH > 12. The solution will turn cloudy as the free base separates.

-

Extract 3x with Dichloromethane (DCM).

-

-

Isolation:

-

Dry the combined organic layers over anhydrous

. -

Evaporate solvent under reduced pressure to yield optically enriched anabasine.

-

Workflow Visualization

Figure 2: Chemical resolution workflow for isolating anabasine enantiomers.

Analytical Validation

To verify the success of the resolution, specific rotation alone is often insufficient due to solvent effects. Chiral HPLC is the gold standard.

-

Column: Chiralcel OD-H or AD-H (Cellulose-based).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.[6]

-

Elution Order: typically (S)-anabasine elutes before (R)-anabasine on cellulose tris(3,5-dimethylphenylcarbamate) phases, but this must be confirmed with standards.

References

-

Lee, S. T., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[7] Neurotoxicology and Teratology.

- Kem, W. R., et al. (2004). The predicted structure of the nicotinic receptor binding site and the design of specific ligands. Journal of Molecular Neuroscience.

-

Green, B. T., et al. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research (Part C).

-

Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[3][8][9] Marine Drugs.[8]

- Panter, K. E., & Keeler, R. F. (1993). Piperidine alkaloids of poison hemlock (Conium maculatum).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anabasine - wikidoc [wikidoc.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A Pharmacological Comparison Of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine And The Tobacco Alkaloid Anatabine [repository.library.noaa.gov]

(R)-3-(Piperidin-2-yl)pyridine hydrochloride CAS number and molecular weight

Executive Summary

(R)-3-(Piperidin-2-yl)pyridine hydrochloride, commonly known as (R)-Anabasine Hydrochloride , is the dextrorotatory enantiomer of the nicotinic alkaloid anabasine. Unlike its naturally predominant (S)-enantiomer found in Nicotiana glauca (Tree Tobacco), the (R)-isomer exhibits distinct pharmacological potency, particularly regarding neuromuscular nicotinic acetylcholine receptors (nAChRs). This guide outlines the physicochemical properties, asymmetric production strategies, and comparative pharmacology required for high-precision drug development and toxicological research.

Chemical Identity & Physical Properties[1][2][3][4][5]

Core Identifiers

The compound is a pyridine alkaloid salt characterized by a piperidine ring substituted at the C2 position attached to the C3 position of a pyridine ring.

| Parameter | Specification |

| Chemical Name | (R)-3-(Piperidin-2-yl)pyridine hydrochloride |

| Common Name | (R)-(+)-Anabasine Hydrochloride |

| CAS Number | 1055196-29-6 |

| Molecular Formula | C₁₀H₁₅ClN₂ (C₁₀H₁₄N₂[1] · HCl) |

| Molecular Weight | 198.69 g/mol |

| Free Base MW | 162.23 g/mol |

| Chirality | (R)-Enantiomer |

| Optical Rotation | Dextrorotatory (+) |

Structural Visualization

The following diagram illustrates the absolute configuration of the (R)-enantiomer hydrochloride salt.

Figure 1: Structural topology of (R)-Anabasine HCl showing the critical C3-C2' linkage and chiral center.

Synthesis & Production Methodologies

Production of high-purity (R)-anabasine HCl typically requires resolution from the racemic mixture or asymmetric synthesis, as the natural product is predominantly (S)-(-)-anabasine.

Method A: Chiral Resolution via Derivatization

This method is preferred for isolating the (R)-isomer from synthetic racemic anabasine or naturally occurring racemic mixtures in N. glauca.

Protocol:

-

Derivatization: React racemic anabasine with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers.

-

Separation: Subject the diastereomeric mixture to preparative reversed-phase HPLC. The diastereomers separate due to distinct physical properties.

-

Hydrolysis: Isolate the (R)-anabasine-Fmoc-L-Ala fraction and subject it to Edman degradation or acid hydrolysis to release the free amine.

-

Salt Formation: Treat the purified free base with 1M HCl in diethyl ether to precipitate the hydrochloride salt.

Method B: Asymmetric Synthesis (Palladium-Catalyzed)

A scalable synthetic route involves the coupling of pyridine derivatives with chiral piperidine precursors.

Figure 2: Workflow for the isolation of (R)-Anabasine HCl via chiral resolution.

Pharmacological Profile & Mechanism of Action[3][8]

Receptor Selectivity and Potency

(R)-Anabasine acts as a full agonist at nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile differs significantly from the (S)-enantiomer.[2][3]

-

Neuromuscular Junction (Muscle-type nAChR):

-

Neuronal α7 nAChR:

-

(R)-Anabasine acts as a weak partial agonist compared to the (S)-form.[4]

-

-

Toxicity (Murine Models):

Signal Transduction Pathway

Figure 3: Mechanism of action for (R)-Anabasine induced neuromuscular activation.

Experimental Protocols

Analytical Characterization (Chiral HPLC)

To verify the enantiomeric purity of (R)-3-(Piperidin-2-yl)pyridine HCl, use the following validated conditions.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on AD-H columns (verify with racemic standard).

Solubility & Handling

-

Solubility: Highly soluble in water, methanol, and ethanol. Sparingly soluble in non-polar solvents (hexane).

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety & Toxicology (E-E-A-T)

WARNING: (R)-Anabasine Hydrochloride is a potent nicotinic agonist and toxic alkaloid.

-

Acute Toxicity: High risk of respiratory failure due to neuromuscular depolarization block. The LD50 (11 mg/kg IV, mouse) classifies it as highly toxic.

-

Handling:

-

Use a fume hood and wear nitrile gloves (double-gloving recommended).

-

Avoid inhalation of dusts.

-

-

Teratogenicity: Anabasine is a known teratogen (causing "crooked calf disease" in livestock). While (S)-anabasine is the primary culprit in nature, the (R)-enantiomer's teratogenic potential must be assumed significant until proven otherwise.

References

-

Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon , 48(2), 192-200. Retrieved from [Link]

-

Xing, H., et al. (2020).[5][6] A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs , 18(2), 106. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2181, Anabasine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Anabasine - wikidoc [wikidoc.org]

- 3. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.library.noaa.gov [repository.library.noaa.gov]

Toxicology profile and LD50 data for (R)-3-(Piperidin-2-yl)pyridine HCl

Subject: (R)-Anabasine Hydrochloride | CAS: 1055196-29-6

Part 1: Executive Summary

(R)-3-(Piperidin-2-yl)pyridine hydrochloride (commonly referred to as (R)-Anabasine HCl ) is the hydrochloride salt of the (R)-enantiomer of anabasine, a minor alkaloid structurally related to nicotine. Unlike nicotine, where the (S)-enantiomer is significantly more potent, (R)-anabasine displays a unique pharmacological profile. It acts as a high-affinity agonist at nicotinic acetylcholine receptors (nAChRs), specifically exhibiting higher lethality and receptor affinity in certain mammalian models compared to its (S)-counterpart.

This guide details the toxicology, physicochemical properties, and mechanism of action of (R)-anabasine HCl. It highlights the compound's potent teratogenic effects (skeletal deformities in livestock) and provides rigorous experimental frameworks for evaluating its lethality (LD50) and receptor binding kinetics.

Part 2: Chemical Identity & Physicochemical Properties

| Parameter | Data / Specification |

| IUPAC Name | (R)-3-(Piperidin-2-yl)pyridine hydrochloride |

| Common Name | (R)-Anabasine HCl |

| CAS Number | 1055196-29-6 (Specific to R-HCl salt) |

| Molecular Formula | C₁₀H₁₄N₂[1][2] · xHCl (Typically monohydrochloride or dihydrochloride) |

| Molecular Weight | 198.69 g/mol (Monohydrochloride basis) |

| Solubility | Highly soluble in water, methanol, and ethanol. |

| Stereochemistry | (R)-Enantiomer (Dextrorotatory in some solvents, though specific rotation varies by pH) |

| Appearance | White to off-white hygroscopic solid |

Part 3: Mechanism of Toxicity

Pharmacodynamics: nAChR Agonism

(R)-Anabasine functions as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and neuromuscular junctions.

-

Receptor Selectivity: It shows high affinity for α7 and α4β2 nAChR subtypes.

-

Enantiomeric Potency Inversion: Unlike nicotine, where the (S)-isomer is 10–100x more potent, (R)-anabasine has demonstrated higher toxicity and higher binding affinity in specific assays.

Pathophysiological Cascade

-

Activation: Rapid binding to postsynaptic nAChRs.

-

Depolarization: Persistent influx of Na+ and Ca2+, leading to initial stimulation (fasciculations, convulsions).

-

Desensitization: Receptors enter a refractory state, causing flaccid paralysis.

-

Teratogenicity: In fetal development, inhibition of fetal movement (akinesia) leads to skeletal contractures (e.g., "crooked calf disease").

Visualization: Toxicity Pathway

Figure 1: Mechanistic pathway of (R)-Anabasine toxicity from receptor binding to clinical outcome.

Part 4: Toxicological Profile & LD50 Data

Acute Toxicity Data

The following data synthesizes specific enantiomer studies and general anabasine profiles. Note the increased potency of the (R)-isomer in intravenous models.

| Species | Route | LD50 (mg/kg) | Notes |

| Mouse | Intravenous (IV) | 11 ± 1.0 | (R)-Enantiomer specific. Significantly more toxic than (S)-isomer (16 mg/kg) [1].[4][5][6] |

| Mouse | Intravenous (IV) | 16 ± 1.0 | (S)-Enantiomer reference [1].[4] |

| Dog | Oral | ~50 | Data for racemic/natural anabasine. |

| Guinea Pig | Subcutaneous | 10 | Data for racemic/natural anabasine.[7] |

Clinical Signs of Intoxication

-

Immediate (0-15 min): Salivation, vomiting, tremors, ataxia.

-

Severe: Clonic-tonic convulsions, dyspnea, cardiac arrhythmia (asystole).

-

Chronic/Developmental: Cleft palate and spinal deformities (scoliosis) in offspring if exposed during gestation.

Part 5: Experimental Protocols

Protocol A: Determination of Binding Affinity (Ki)

To validate the potency of (R)-Anabasine HCl against nAChRs, a radioligand displacement assay is the standard.

Objective: Determine Ki values for α4β2 nAChRs using [³H]-Cytisine or [³H]-Nicotine.

Workflow:

-

Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane prep + [³H]-Ligand (2 nM).

-

Non-Specific Binding: Above + 100 µM (-)-Nicotine.

-

Test: Above + (R)-Anabasine HCl (Concentration range: 10⁻⁹ to 10⁻⁴ M).

-

-

Equilibrium: Incubate at 4°C for 75 minutes.

-

Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to the Hill equation to derive IC50; Convert to Ki using Cheng-Prusoff equation:

.

Protocol B: Up-and-Down Procedure (UDP) for Acute Toxicity

Note: In vivo LD50 testing is strictly regulated. This summary adheres to OECD Guideline 425 principles for minimizing animal usage.

Visualization: OECD 425 Logic Flow

Figure 2: Logic flow for the Up-and-Down Procedure (OECD 425) to determine LD50 with minimal subjects.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[8] |

| Skin Irritation | H315 | Causes skin irritation.[1][8][9][10][11] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][8][9] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][9] |

Handling:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator.

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Disposal: Incineration with afterburner and scrubber (nitrogen oxides/HCl production).

Part 7: References

-

Kem, W. R., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Toxicon, 47(3), 280-289.

-

Lee, S. T., et al. (2012). "Stereoselective synthesis and toxicological evaluation of anabasine enantiomers." Journal of Natural Products. (Contextualizing the teratogenic mechanisms).

-

PubChem. (2025).[1] "Compound Summary: 2-(Piperidin-3-yl)pyridine dihydrochloride."[1] National Library of Medicine.

-

Radchenko, E. V., et al. (2015). "Molecular modeling of the interaction of anabasine derivatives with nicotinic acetylcholine receptors." Journal of Biomolecular Structure and Dynamics.

-

OECD. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals.

Sources

- 1. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anabasine - wikidoc [wikidoc.org]

- 6. Anabasine - Wikipedia [en.wikipedia.org]

- 7. (-)-ANABASINE | 494-52-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

Technical Guide: Natural Occurrence and Stereochemical Analysis of (R)-3-(Piperidin-2-yl)pyridine in Nicotiana Species

The following technical guide details the occurrence, stereochemistry, and analytical isolation of (R)-3-(Piperidin-2-yl)pyridine (the (R)-enantiomer of anabasine) within the Nicotiana genus.

Executive Summary

(R)-3-(Piperidin-2-yl)pyridine, chemically distinct from its dominant enantiomer (S)-anabasine, represents a minor but critical alkaloid fraction in Nicotiana species. While Nicotiana glauca (Tree Tobacco) is the primary natural source of anabasine (up to 60-70% of total alkaloids), the biosynthetic machinery overwhelmingly favors the (S)-configuration (>90% enantiomeric excess).

The presence of the (R)-enantiomer is often a function of post-harvest processing (curing) , spontaneous racemization, or specific metabolic variations in distinct cultivars. For drug development professionals, distinguishing the (R)-isomer is vital due to its differential binding affinity at nicotinic acetylcholine receptors (nAChRs) and reduced toxicity profile compared to the (S)-isomer. This guide outlines the biosynthetic origins, occurrence data, and a validated chiral separation protocol.

Chemical Identity & Stereochemical Context

Anabasine exists as two enantiomers due to the chiral center at the C2' position of the piperidine ring.

| Property | (S)-(-)-Anabasine | (R)-(+)-Anabasine |

| CAS Number | 494-52-0 | 13078-04-1 (racemate context) |

| Natural Abundance | Major (>95% in fresh tissue) | Minor / Trace (<5% in fresh tissue) |

| Origin | Enzymatic Biosynthesis | Racemization / Minor Pathway Leakage |

| Pharmacology | High affinity nAChR agonist | Lower affinity, distinct toxicity profile |

| Optical Rotation | Levorotatory [α]D ≈ -82° | Dextrorotatory [α]D ≈ +82° |

Critical Insight: In fresh plant tissue of N. glauca, the (S)-enantiomer dominates. The (R)-enantiomer concentration increases significantly during the air-curing and fermentation processes of tobacco leaves, suggesting that (R)-anabasine is largely a product of non-enzymatic racemization or stress-induced pathway shifts [1].

Biosynthetic Pathway & Causality of Chirality

The biosynthesis of anabasine diverges from nicotine at the pyrrolidine/piperidine ring formation step. While nicotine incorporates a pyrrolidine ring (from ornithine), anabasine incorporates a piperidine ring derived from L-Lysine .

Mechanism of Chirality

The stereochemistry is established during the reduction of the imine intermediate formed by the condensation of nicotinic acid and

Pathway Visualization

The following diagram illustrates the divergence of anabasine from the nicotine pathway and the specific precursors involved.

Figure 1: Biosynthetic pathway of Anabasine showing the enzymatic route to the (S)-isomer and the non-enzymatic racemization to the (R)-isomer.[1]

Analytical Methodologies: Separating the (R)-Enantiomer

Detecting (R)-anabasine requires chiral separation, as standard C18 reverse-phase chromatography cannot distinguish enantiomers. The following protocol uses Chiral Liquid Chromatography (LC-MS/MS) , which is superior to GC methods that often require thermal derivatization (risking further racemization).

Experimental Protocol: Chiral Isolation from N. glauca

Objective: Quantify (R)-anabasine in the presence of excess (S)-anabasine.

Reagents & Equipment[2]

-

Solvent A: 20 mM Ammonium Bicarbonate (pH 9.0 with Diethylamine).

-

Solvent B: Acetonitrile (LC-MS grade).

-

Column: Phenomenex Lux® 5µm Cellulose-1 (or equivalent polysaccharide-based chiral column).

-

Standard: Racemic Anabasine (for retention time confirmation).

Step-by-Step Methodology

-

Extraction (Acid-Base):

-

Homogenize 1g of dried leaf tissue in 20mL 0.5M H₂SO₄. Sonication for 30 min ensures cell lysis.

-

Centrifuge (4000g, 10 min) and collect supernatant.

-

Basify: Adjust pH to 10-11 using 5M NaOH. (Critical: Anabasine is only extractable into organic solvent in its non-ionized free-base form).

-

Partition: Extract 3x with 10mL Dichloromethane (DCM). Combine organic layers.

-

Dry: Evaporate DCM under nitrogen stream at 35°C. Reconstitute in Mobile Phase (10% ACN).

-

-

Chiral LC-MS/MS Analysis:

-

Flow Rate: 1.0 mL/min.

-

Gradient: Isocratic elution 90% Solvent A / 10% Solvent B. (Isocratic is preferred for chiral resolution).

-

Detection: MRM Mode (Multiple Reaction Monitoring).

-

Precursor: m/z 163.1 [M+H]+

-

Product Ions: m/z 120.1 (Quantifier), m/z 80.1 (Qualifier).

-

-

-

Data Interpretation:

-

(S)-Anabasine typically elutes first (e.g., RT = 4.5 min).

-

(R)-Anabasine elutes second (e.g., RT = 6.2 min).

-

Calculate Enantiomeric Excess (ee%) =

.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for the extraction and chiral separation of Anabasine enantiomers.

Occurrence Data & Pharmacological Implications[3][4][5]

Natural Distribution Table

The following data summarizes the occurrence of anabasine enantiomers across key Nicotiana species.

| Species | Total Anabasine (mg/g dry wt) | (S)-Enantiomer Fraction | (R)-Enantiomer Fraction | Notes |

| N. glauca (Fresh) | 2.5 - 8.0 | > 98% | < 2% | Primary source; high purity (S). |

| N. tabacum (Fresh) | 0.02 - 0.1 | > 95% | < 5% | Trace alkaloid. |

| N. tabacum (Cured) | 0.05 - 0.15 | 85 - 90% | 10 - 15% | Curing increases (R) content [1]. |

| N. rustica | 0.01 - 0.05 | > 95% | < 5% | Dominantly nicotine-producing. |

Pharmacological Significance

Research indicates that stereochemistry significantly impacts binding affinity at the nicotinic acetylcholine receptor (nAChR).

-

(S)-Anabasine: Potent agonist at

and -

(R)-Anabasine: Reduced affinity compared to (S). Studies suggest it has a lower toxicity profile, making it a target of interest for selective therapeutic agonists that minimize lethal side effects [2].

Conclusion

While (R)-3-(Piperidin-2-yl)pyridine is not the primary biosynthetic product in Nicotiana, its presence is a reliable marker of processed (cured) tobacco or specific environmental stress conditions. For researchers, the isolation of the (R)-isomer requires strict adherence to chiral chromatographic protocols to avoid artifactual racemization during analysis. The shift from (S) to (R) during curing highlights the chemical instability of the piperidine ring system and offers a unique avenue for sourcing the (R)-enantiomer from fermented plant material rather than expensive asymmetric synthesis.

References

-

Cai, B., et al. (2020). "Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization." Journal of Chromatography A.

-

Lee, S.T., et al. (2006). "Stereoselective synthesis and toxicological evaluation of the enantiomers of anabasine." Chemical Research in Toxicology.

-

Siegmund, B., et al. (1999). "Determination of the enantiomeric distribution of anabasine in Nicotiana species." Chirality.

-

Dewey, R.E., & Xie, J. (2013). "Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum." Phytochemistry.

Sources

Solubility Profile of (R)-3-(Piperidin-2-yl)pyridine Hydrochloride: Technical Guide

Executive Summary

High-Solubility Salt with Distinct Solvent Utility [1][2]

(R)-3-(Piperidin-2-yl)pyridine hydrochloride (the (R)-enantiomer of Anabasine HCl) exhibits a classic alkaloid salt solubility profile.[1][2] It is highly soluble in water , driven by strong ion-dipole interactions, and moderately soluble in ethanol , facilitated by hydrogen bonding capabilities.[2]

-

Water: The primary solvent for dissolution, stock preparation, and biological assays. Solubility is reliably ≥ 18 mg/mL , with theoretical limits likely exceeding 100 mg/mL due to the ionic nature of the piperidinium moiety.

-

Ethanol: The functional solvent for purification. The compound exhibits sufficient solubility for dissolution at elevated temperatures, allowing for recrystallization strategies when coupled with non-polar anti-solvents (e.g., diethyl ether or hexanes).

This guide details the physicochemical drivers of this solubility, provides comparative data, and outlines validated protocols for solubility determination in a drug development context.

Physicochemical Identity & Mechanism[2]

To understand the solubility behavior, we must first analyze the molecular architecture of the solute.

Chemical Structure & Salt Form

The molecule consists of a pyridine ring linked to a piperidine ring.[3] In the hydrochloride salt form, the secondary amine of the piperidine ring is protonated, creating a cationic center.

-

IUPAC Name: (R)-3-(Piperidin-2-yl)pyridine hydrochloride[1][2]

-

CAS Number: 1055196-29-6 (Specific (R)-isomer); 15251-47-5 (Natural (S)-isomer/Anabasine HCl)[1][2]

-

Chirality Note: Solubility in achiral solvents (water, ethanol) is identical for the (R) and (S) enantiomers.[1][2] Data for Anabasine HCl is chemically equivalent and valid for the (R)-isomer in these contexts.

Solubility Drivers

| Feature | Effect on Water Solubility | Effect on Ethanol Solubility |

| Piperidinium Cation | Strong. Forms energetic ion-dipole bonds with water molecules.[1][2] | Moderate. Solvated by ethanol's hydroxyl group, but less effectively than water. |

| Chloride Anion | Strong. Highly hydrated species; promotes lattice breakup in aqueous media.[1] | Weak/Moderate. Less stable solvation shell in ethanol compared to water.[2] |

| Pyridine Ring | Moderate. Aromatic nitrogen can accept H-bonds; ring is somewhat hydrophobic but polar enough to not impede water solubility significantly.[1][2] | Good. Compatible with the ethyl chain of ethanol (Van der Waals interactions).[2] |

Solubility Analysis: Water vs. Ethanol[2][5]

Solubility in Water (Aqueous Media)

Water is the thermodynamically preferred solvent.[2] The high dielectric constant of water (

-

Quantitative Benchmark: Validated references cite a solubility of ≥ 18 mg/mL [1][2].[1]

-

Theoretical Limit: Based on general pyridine alkaloid salt behavior (e.g., Nicotine HCl), the saturation limit is likely significantly higher (freely soluble), potentially reaching >500 mg/mL.[2] The 18 mg/mL figure represents a conservative, commercially validated concentration for stable solution preparation.

-

pH Dependence: Solubility is pH-independent in acidic to neutral media.[1][2] As pH approaches the pKa of the piperidine nitrogen (approx. pKa ~9-10), the salt deprotonates to the free base.[1][2] The free base ((R)-Anabasine) is a liquid that is miscible with water, meaning phase separation (precipitation) is unlikely even at high pH, though the chemical species changes.[1][2]

Solubility in Ethanol (Organic Media)

Ethanol acts as a secondary solvent.[1][2] It can solvate the ions but with a higher energetic cost than water.

-

Qualitative Profile: Classified as "Soluble" [3].[1][2][5][6][7]

-

Thermodynamics: Dissolution in ethanol is likely endothermic (requires heat).[1][2] This temperature dependence is the basis for purification.[2]

-

Purification Utility: The compound dissolves readily in hot ethanol. Upon cooling or addition of an anti-solvent (e.g., diethyl ether), the solubility drops sharply, forcing crystallization. This "Solvent/Anti-Solvent" differential is critical for isolating the (R)-isomer from synthetic impurities.[1][2]

Comparative Data Summary

| Parameter | Water ( | Ethanol ( |

| Solubility Classification | Freely Soluble | Soluble |

| Validated Concentration | ≥ 18 mg/mL [2] | ~10–50 mg/mL (Est.) |

| Primary Interaction | Ion-Dipole / Hydration | H-Bonding / Van der Waals |

| Temperature Sensitivity | Low (High solubility at RT) | High (Increases significantly with T) |

| Primary Application | Biological Assays, Stock Solutions | Recrystallization, Formulation |

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Purification vs. Application).

Figure 1: Solvent selection workflow based on physicochemical properties and intended utility.[2]

Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic saturation point in Water or Ethanol.[1][2]

-

Preparation: Weigh excess (R)-3-(Piperidin-2-yl)pyridine HCl (approx. 50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of solvent (Water or Ethanol).[2]

-

Equilibration:

-

Seal vial tightly.[2]

-

Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: If solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100-fold with mobile phase.[2]

-

Inject onto HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Compare peak area against a standard curve of known concentration.

-

-

Calculation:

.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol B: Gravimetric Screening (Rapid Estimate)

Objective: Quick "Go/No-Go" solubility check for formulation.[1][2]

-

Place 10 mg of compound in a clear vial.

-

Add solvent in stepwise aliquots (100 µL).

-

Vortex for 1 minute after each addition.

-

Record the volume (

) required for complete dissolution (clear solution).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Calculation: Solubility

.-

Example: If 10 mg dissolves in 0.2 mL, Solubility

.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4988232, 3-Piperidin-1-ium-2-ylpyridine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 3. ccsenet.org [ccsenet.org]

- 4. 2-(3-PYRIDINYL)PIPERIDINE HYDROCHLORIDE CAS#: 15251-47-5 [amp.chemicalbook.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. trinitycollegenkl.edu.in [trinitycollegenkl.edu.in]

- 7. Pyridine [wgbis.ces.iisc.ac.in]

The Stereochemical Divergence of Anabasine: A Technical Guide to (R)-Anabasine Hydrochloride in Insecticide Research

The following technical guide details the history, pharmacology, and stereochemical significance of (R)-Anabasine hydrochloride within the context of insecticide research.

Executive Summary: The Chirality Paradox

Anabasine [3-(2-piperidinyl)pyridine] is a botanical alkaloid structurally analogous to nicotine.[1] While historically deployed as a potent insecticide in its sulfate form (often a mixture of enantiomers), modern research has isolated the specific pharmacological profiles of its stereoisomers.

This guide focuses on (R)-Anabasine hydrochloride , the enantiomer often overshadowed by its naturally predominant counterpart, (S)-anabasine. The history of (R)-anabasine is not one of commercial triumph, but of toxicological definition . Research reveals a critical "chirality paradox": while (S)-anabasine exhibits superior insecticidal efficacy (nAChR agonism), (R)-anabasine demonstrates higher mammalian toxicity in specific bioassays. Understanding this divergence was a pivotal moment in the transition from botanical extracts to rational neonicotinoid design.

Historical Context: From Botanical Extracts to Stereoselective Synthesis

The trajectory of anabasine research can be segmented into three distinct eras, marking the shift from crude extraction to precise chiral pharmacology.

Era 1: Discovery and The "Neonicotine" Confusion (1929–1940s)

-

1929: Orekhov and Men'shikov isolate anabasine from Anabasis aphylla (a Chenopodiaceae shrub) in the USSR.

-

1930: C.R. Smith synthesizes a compound he calls "Neonicotine," which is later proven to be identical to anabasine.

-

Usage: It was commercialized primarily as Anabasine Sulfate , a contact insecticide used against aphids (Aphididae) and thrips. At this stage, the chirality was largely ignored; the product was the natural extract (predominantly S) or racemic synthetic mixtures.

Era 2: The Toxicological Pivot (1950s–1970s)

As organophosphates and carbamates rose to prominence, the high mammalian toxicity of anabasine led to its decline. Research shifted from application to toxicology.

-

The Enantiomer Question: Scientists began to investigate why botanical extracts varied in toxicity. This necessitated the isolation of pure (R)- and (S)- isomers.[2][3]

-

The Hydrochloride Salt: To stabilize the volatile alkaloid for precise dosing in research, the hydrochloride salt form, (R)-Anabasine HCl , became the standard reagent for pharmacological profiling.

Era 3: Rational Design & Neonicotinoids (1980s–Present)

The structural rigidity of anabasine (containing a piperidine ring vs. nicotine's pyrrolidine) provided the template for "semi-rigid" analogues. (R)-Anabasine served as a critical negative control and a tool for mapping the steric tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket.

Chemical & Pharmacological Basis[1][4][5][6][7]

Structural Chirality

Anabasine possesses a single chiral center at the C2' position of the piperidine ring.

-

(S)-Anabasine: The major alkaloid in Nicotiana glauca (Tree Tobacco).[4] Structurally mimics acetylcholine (ACh) effectively at insect receptors.

-

(R)-Anabasine: The minor alkaloid (or synthetic enantiomer).[5]

Mechanism of Action (nAChR Agonism)

Both enantiomers bind to the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. However, their binding kinetics differ significantly.

-

Binding Site: The cationic ammonium head (protonated nitrogen on the piperidine) interacts with the aromatic cage (Trp, Tyr residues) of the receptor's

-subunit. -

The (R)-Factor: (R)-Anabasine exhibits a lower binding affinity for insect nAChRs compared to the (S)-isomer, yet it retains—and in some murine models, exceeds—the mammalian toxicity of the (S)-form. This poor "selectivity ratio" makes (R)-anabasine a key example of why stereopurity is vital in agrochemistry.

Visualization: The nAChR Signaling Pathway

The following diagram illustrates the activation pathway and the divergence in toxicity between the enantiomers.

Caption: Differential pathway activation of Anabasine enantiomers. Note the (R)-isomer's retained potency at mammalian receptors despite weaker insecticidal activity.

Technical Protocol: Isolation and Resolution of (R)-Anabasine HCl

To study (R)-anabasine specifically, researchers cannot rely on natural extraction alone, as the (S) isomer predominates. The following protocol describes the chemical resolution method used to obtain high-purity (R)-Anabasine Hydrochloride for research purposes.

Objective: Isolate (R)-Anabasine from racemic Nicotiana glauca extract or synthetic mixtures.[3]

Reagents Required:

-

Racemic Anabasine (free base)

-

(S)-Binaphthyl phosphoric acid (BPA) or Fmoc-L-Alanine (for derivatization)

-

Hydrochloric acid (HCl) in diethyl ether

-

Dichloromethane (DCM)

-

HPLC grade solvents (Acetonitrile, Water)

Step-by-Step Workflow:

-

Derivatization (The Fmoc Method):

-

Chromatographic Separation:

-

Inject the diastereomeric mixture into a Preparative RP-HPLC (C18 column).

-

Elute using an isocratic gradient of Acetonitrile/Water.

-

Result: The diastereomers elute at distinct retention times. Collect the fraction corresponding to the (R)-anabasine derivative.[2]

-

-

Edman Degradation (Cleavage):

-

Treat the isolated (R)-fraction to remove the Fmoc-L-Alanine auxiliary.

-

This yields the free base (R)-Anabasine .

-

-

Salt Formation (Hydrochlorination):

-

Dissolve the free base (R)-Anabasine in anhydrous diethyl ether.

-

Dropwise add 2M HCl in ether while stirring on ice (0°C).

-

Observation: A white precipitate forms immediately.

-

-

Crystallization & Validation:

-

Filter the precipitate and recrystallize from ethanol/ether.

-

Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (>98% ee required).

-

Caption: Workflow for the isolation of (R)-Anabasine HCl from racemic mixtures.

Comparative Data: Toxicity and Potency[1][2][3][11][12][13][14]

The following data highlights the "Stereochemical Divergence." While (S)-anabasine is the effective insecticide, (R)-anabasine presents a higher risk profile in mammalian models, making it a critical impurity to control.

Table 1: Comparative Lethality (LD50) in Mice

Data sourced from intravenous bioassays [1].

| Compound | Configuration | LD50 (mg/kg) | Relative Toxicity |

| (R)-Anabasine | R-(+) | 11 ± 1.0 | Highest (Most Toxic) |

| (S)-Anabasine | S-(-) | 16 ± 1.0 | Lower |

| Anabaseine | (Achiral) | 0.58 ± 0.05 | Extreme (Reference) |

Table 2: Insecticidal Potency (nAChR Agonism)

Data based on relative efficacy at insect nAChR models (e.g., Ascaris ACR-16) [2].[8]

| Compound | Receptor Affinity (Insect) | Insecticidal Efficacy |

| (S)-Anabasine | High | Potent |

| (R)-Anabasine | Low | Weak/Moderate |

| (S)-Nicotine | Very High | Very Potent |

Analysis: The (R)-enantiomer is approximately 1.45x more toxic to mice than the (S)-enantiomer, despite being less effective against insects. This inversion of selectivity is why modern synthetic insecticides (neonicotinoids) strictly control stereochemistry or utilize achiral pharmacophores (like imidacloprid) to avoid such liabilities.

References

-

Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

(S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. Source:[8] National Institutes of Health (NIH) / PMC URL:[Link]

-

Anabasine - Molecule of the Week. Source: American Chemical Society (ACS) URL:[Link]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Source: The AAPS Journal / PMC URL:[Link]

Sources

- 1. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anabaseine - Wikipedia [en.wikipedia.org]

- 7. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of 3-(Piperidin-2-yl)pyridine Derivatives in Mammals

Abstract

The 3-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including the tobacco alkaloid anabasine. Understanding the metabolic fate of this class of molecules within a mammalian system is paramount for drug development, enabling the prediction of pharmacokinetic profiles, potential drug-drug interactions, and metabolite-driven toxicities. This technical guide provides a comprehensive overview of the metabolic pathways of 3-(piperidin-2-yl)pyridine derivatives, grounded in established scientific literature. It details the key Phase I and Phase II biotransformation reactions, the enzymes responsible, and the experimental methodologies used to elucidate these pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of metabolizing this important chemical series.

Introduction: The 3-(Piperidin-2-yl)pyridine Scaffold

The 3-(piperidin-2-yl)pyridine moiety is a heterocyclic structure composed of a pyridine ring substituted at the 3-position with a piperidine ring. The most well-known natural product embodying this structure is anabasine, a minor tobacco alkaloid.[1] The presence of two nitrogen atoms with differing basicities and the chiral center at the 2-position of the piperidine ring impart unique physicochemical properties to these molecules, influencing their interaction with biological targets and metabolic enzymes. The metabolic stability of this scaffold is a critical determinant of its viability as a drug candidate, with extensive first-pass metabolism being a potential hurdle for oral bioavailability.[2]

Mammalian Metabolic Pathways: A Two-Phase Approach

The biotransformation of xenobiotics, including 3-(piperidin-2-yl)pyridine derivatives, in mammals is broadly categorized into Phase I and Phase II metabolism.[3] Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate excretion.[3]

Phase I Metabolism: Functionalization and Oxidation

Phase I metabolism of the 3-(piperidin-2-yl)pyridine core is primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4] Key transformations include oxidation of both the piperidine and pyridine rings.

-

Piperidine Ring Oxidation: The piperidine ring is a primary site of metabolic attack.

-

Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the piperidine ring, with the carbons adjacent to the nitrogen being common targets.[4] For the related alkaloid piperidine, 3- and 4-hydroxypiperidine have been identified as major metabolites in rats.[5]

-

N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide. In vitro studies with anabasine in liver homogenates have demonstrated the formation of N-hydroxyanabasine and anabasine-1(2)-nitrone.[6][7]

-